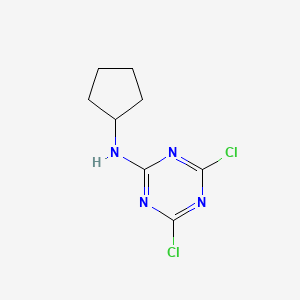

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine

描述

Structural Characterization

Molecular Architecture and Bonding Configurations

The molecular architecture of 4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine consists of a 1,3,5-triazine ring system, a six-membered aromatic heterocycle containing three nitrogen atoms. Key substituents include:

- Cyclopentyl group at position 2, bonded via a C–N single bond.

- Chlorine atoms at positions 4 and 6, forming σ-bonds with the triazine carbons.

- Amine group at position 2, contributing to hydrogen-bonding potential.

The molecular formula is C₈H₁₀Cl₂N₄ , with a molecular weight of 233.1 g/mol . The triazine core adopts a planar geometry due to resonance stabilization, while the cyclopentyl group introduces steric bulk and conformational flexibility.

Bonding and Electronic Structure

- Triazine core : Alternate single and double bonds (C=N and C–N) are stabilized by resonance, maintaining planarity.

- Cyclopentyl substituent : The five-membered ring adopts a chair-like conformation, minimizing steric strain.

- Chlorine substituents : Electron-withdrawing effects enhance the electrophilicity of adjacent carbons, influencing reactivity.

| Feature | Description |

|---|---|

| Molecular formula | C₈H₁₀Cl₂N₄ |

| Molecular weight | 233.1 g/mol |

| Key substituents | Cyclopentyl (C₅H₉), Cl (positions 4 and 6) |

| Bond types | C–N (triazine), C–Cl, C–C (cyclopentyl) |

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are limited, but insights can be inferred from analogous triazine derivatives. For example:

- Triazine planarity : The 1,3,5-triazine core typically adopts a planar geometry in crystalline states due to resonance stabilization.

- Hydrogen bonding : The amine group at position 2 may participate in intermolecular hydrogen bonds, influencing crystal packing.

Hypothetical Crystallographic Parameters

While specific data for this compound are unavailable, analogous triazine derivatives (e.g., 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine) often crystallize in monoclinic or orthorhombic systems.

Comparative Structural Analysis with Analogous Triazine Derivatives

The structural features of this compound can be contrasted with other triazine derivatives to highlight steric and electronic differences:

Bond Lengths and Angles

- Triazine core : Bond lengths in 1,3,5-triazines typically range from 1.30–1.35 Å for C=N bonds and 1.35–1.40 Å for C–N single bonds.

- Cyclopentyl substituent : The C–N bond length is expected to be ~1.45 Å , similar to other aliphatic amines.

Steric and Electronic Effects

- Cyclopentyl vs. morpholino groups : The cyclopentyl group introduces greater steric hindrance compared to morpholino substituents, which may influence reaction pathways.

- Chlorine substitution : Electron-withdrawing chlorine atoms enhance electrophilicity at positions 4 and 6, directing nucleophilic attack in substitution reactions.

Conformational Flexibility

- Cyclopentyl ring : The chair-like conformation allows rotational freedom, affecting intermolecular interactions in crystals.

- Triazine planarity : Minimal deviation from planarity ensures consistent electronic properties across derivatives.

属性

IUPAC Name |

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N4/c9-6-12-7(10)14-8(13-6)11-5-3-1-2-4-5/h5H,1-4H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDHLMXXIISJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine typically involves a nucleophilic substitution reaction. One common method involves the reaction of cyanuric chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions. The reaction can be represented as follows:

Cyanuric chloride+Cyclopentylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to maintain precise control over the reaction parameters.

化学反应分析

Types of Reactions

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new triazine derivative with an amine group replacing one of the chlorine atoms.

科学研究应用

Antimicrobial Activity

One of the primary applications of 4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine is its antimicrobial properties. Research has shown that this compound exhibits significant activity against various Gram-negative bacteria and fungi. For instance, studies indicate its effectiveness against Escherichia coli and Pseudomonas aeruginosa, which are critical pathogens in clinical settings.

Case Study: A study conducted by researchers demonstrated that the compound inhibited bacterial growth with an IC50 value of approximately 0.063 µM against certain strains of bacteria .

Pharmaceutical Development

The compound is also being explored as a potential pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. Researchers have been investigating structure-activity relationships (SAR) to optimize its efficacy.

Data Table: IC50 Values for Various Derivatives

| Compound ID | R Group | IC50 (µM) |

|---|---|---|

| 20 | Cyclopentyl | 0.063 |

| 21 | 3-fluorophenyl | 0.079 |

| 22 | 3-chlorophenyl | 0.079 |

This table illustrates the varying potencies of derivatives based on structural modifications .

Agricultural Chemistry

In agricultural applications, this compound is being investigated for its potential as a herbicide or pesticide. Its ability to disrupt microbial processes can be harnessed to protect crops from pathogenic organisms.

作用机制

The mechanism of action of 4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

相似化合物的比较

Key Observations :

- Steric Effects : Bulky substituents (e.g., 2,4,4-trimethylpentyl) reduce reactivity at the triazine core due to steric hindrance, whereas smaller alkyl groups (propyl, ethyl) facilitate higher yields .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the 4- and 6-positions, enabling sequential substitutions. Aromatic amines (e.g., phenyl) require milder bases (Na₂CO₃) compared to alkyl amines .

- Synthetic Utility : The cyclopentyl derivative’s balanced steric and electronic profile makes it a preferred intermediate for bioactive molecules, whereas cyclopropyl analogs are primarily used as reference compounds .

Physicochemical Properties

- Spectroscopic Data: FT-IR: All compounds show characteristic C=N stretches (~1620–1630 cm⁻¹). The cyclopentyl derivative’s NH stretch (3276 cm⁻¹) aligns with propyl and ethyl analogs . NMR: Cyclopentyl protons resonate at δ 1.45–2.02 ppm, distinct from phenyl (δ 7.2–7.5 ppm) or morpholino (δ 3.6–3.8 ppm) substituents .

Stability and Reactivity

- The dichloro groups in 4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine render it highly reactive toward nucleophiles (e.g., amines, alcohols). This contrasts with monosubstituted triazines bearing electron-donating groups (e.g., morpholino), which exhibit slower substitution kinetics .

- Steric shielding from the cyclopentyl group may reduce hydrolysis susceptibility compared to linear alkyl analogs .

生物活性

4,6-Dichloro-N-cyclopentyl-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the class of triazine derivatives. Its unique structure, characterized by two chlorine atoms and a cyclopentyl group, has garnered interest for its potential biological activities, particularly in antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₈H₁₀Cl₂N₄

- Molecular Weight : 233.096 g/mol

- CAS Number : 85196-50-5

The compound features a triazine ring with chlorine substituents at the 4 and 6 positions, contributing to its electrophilic nature and potential reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microorganisms. The mechanism involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

- Electrophilic Reactions : The electrophilic nature of the chlorine atoms allows for nucleophilic attack by biological molecules, potentially disrupting cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative analysis with other triazine derivatives highlights its unique efficacy profile.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 25 µg/mL | Effective against gram-negative bacteria |

| Staphylococcus aureus | 15 µg/mL | Notable activity against gram-positive bacteria |

| Candida albicans | 30 µg/mL | Shows antifungal properties |

The MIC values suggest that the compound is particularly effective against Staphylococcus aureus, indicating its potential as an antimicrobial agent in therapeutic applications .

Case Studies

-

Study on Antitubercular Activity :

A study focused on triazine derivatives explored their potential as antitubercular agents. Although this compound was not the primary focus, its structural similarities to other active compounds suggest it could be optimized for similar uses. The study emphasized the importance of structural modifications to enhance solubility and efficacy against tuberculosis pathogens . -

Comparative Analysis with Other Triazines :

A comparative study assessed various triazine derivatives for their herbicidal and antimicrobial properties. The findings indicated that while some derivatives showed enhanced activity due to specific substitutions, this compound maintained a competitive profile due to its unique cyclopentyl group .

Research Findings

Recent studies have provided insights into the broader implications of triazine derivatives in medicinal chemistry:

- Antimicrobial Mechanisms : Research has shown that triazines can disrupt bacterial cell functions through various mechanisms including enzyme inhibition and membrane disruption.

- Potential Therapeutic Applications : Ongoing investigations aim to explore the use of triazine derivatives in developing new drugs targeting resistant bacterial strains and as potential herbicides in agricultural settings .

常见问题

Q. Critical Parameters :

- Temperature : Lower temperatures (0°C) prevent over-reaction and byproducts.

- Base Selection : Hünig’s base enhances nucleophilicity compared to NaHCO₃ (used in alternative protocols) .

- Solvent : CH₂Cl₂ or acetone, depending on solubility and reaction kinetics .

Q. Comparison of Methods :

| Method | Base | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Conventional | Hünig’s base | CH₂Cl₂ | 86% | 98% | |

| Microwave-assisted | NaHCO₃ | 1,4-Dioxane | 89% | 91% |

Which analytical techniques are most reliable for characterizing this compound?

Q. Basic Characterization Workflow

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Peaks at δ 1.45–2.02 (cyclopentyl protons) and δ 4.06–4.27 (N–CH cyclopentyl) confirm substitution .

- ¹³C NMR : Signals at δ 161.63 and 164.10 (triazine carbons) validate the core structure .

- Mass Spectrometry :

- HRMS (ESI) : m/z 317.1319 [M+H]⁺ matches theoretical m/z 317.1316 .

- LC-MS : Retention time (3.94 min) and LRMS (m/z 317.1) confirm purity .

- Chromatography :

- UPLC : Purity >91% when using gradient elution (ethyl acetate/hexanes) .

Q. Advanced Techniques :

- DFT Calculations : Predict electronic properties and tautomerization pathways (e.g., azide-tetrazole equilibria in DMSO) .

How can researchers resolve contradictions in synthetic protocols for this compound?

Advanced Data Analysis Strategy

Discrepancies in yields or conditions (e.g., base choice, solvent) require systematic evaluation:

Parameter Screening : Test Hünig’s base vs. NaHCO₃ under identical temperatures and solvents.

Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete substitution or hydrolysis products) .

Kinetic Studies : Monitor reaction progress via in-situ NMR to optimize timing (e.g., 30 min vs. 2 hours) .

Q. Case Study :

- (86% yield with Hünig’s base) vs. (lower yields with NaHCO₃) suggests base strength critically impacts substitution efficiency.

What strategies are used to study structure-activity relationships (SAR) of triazine derivatives as protease inhibitors?

Q. Advanced Biological Evaluation

Enzyme Assays :

- Cruzain/Rhodesain Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) .

- Kinetic Profiling : Compare inhibitory constants (Kᵢ) of derivatives with varied substituents (e.g., 3,5-difluorophenyl vs. 4-fluorophenyl) .

SAR Insights :

Q. Advanced Computational Modeling

Q. Case Study :

- identified a stable deprotonated tetrazole form in DMSO, explaining anomalous NMR signals in azide derivatives.

What are the challenges in scaling up triazine derivatives for pharmacological studies?

Q. Advanced Process Chemistry

Purification : Gradient silica column chromatography (2→40% ethyl acetate/hexanes) is effective but time-intensive; switch to preparative HPLC for >10 g batches .

Microwave Assistance : Reduces reaction time (6 minutes vs. 30 minutes) but requires specialized equipment .

Stability Testing : Monitor decomposition in DMSO (common solvent for biological assays) via accelerated stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。